Regiochemical Bromine Positioning Enables Patent-Documented 2-Pyridone Pharmacophore Construction
Ethyl 5-bromo-6-hydroxypicolinate (as its keto tautomer CAS 1214347-24-6) is explicitly cited in US patent US2011/237791 A1 (Taisho Pharmaceutical / Nissan Chemical Industries) as a synthetic intermediate for constructing 2-pyridone compounds, a privileged pharmacophore in kinase inhibition [1]. The patent, titled '2-pyridone compounds,' describes a compound library wherein the 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate scaffold serves as a direct precursor to bioactive 2-pyridones via the tautomeric hydroxyl/oxo functionality. In contrast, ethyl 5-bromopicolinate—which lacks the 6-hydroxyl/oxo group—cannot participate in this tautomer-driven pharmacophore construction and would require additional oxidation steps to access the 2-pyridone oxidation state. This patent precedent provides direct documentary evidence that the 5-bromo-6-hydroxy substitution pattern, specifically embodied in the target compound, has been selected over non-hydroxylated alternatives in an industrial drug discovery context .
| Evidence Dimension | Patent-cited utility as 2-pyridone pharmacophore precursor |
|---|---|
| Target Compound Data | Cited in US2011/237791 A1 (Taisho Pharmaceutical, 2011) at page/column 67 as synthetic intermediate for 2-pyridone kinase-targeted compounds |
| Comparator Or Baseline | Ethyl 5-bromopicolinate (CAS 77199-09-8): Not cited in this patent; lacks the tautomeric 6-oxo functionality required for 2-pyridone formation without additional oxidation |
| Quantified Difference | Qualitative: Patent inclusion vs. exclusion; the 6-hydroxy/oxo group eliminates 1–2 synthetic oxidation steps required when starting from non-hydroxylated picolinates |
| Conditions | Patent library synthesis context; 2-pyridone pharmacophore construction for kinase inhibitor development |
Why This Matters
Procurement of this specific regioisomer, rather than the non-hydroxylated ethyl 5-bromopicolinate, directly enables the patent-validated synthetic route to 2-pyridone-based kinase inhibitors, saving 1–2 synthetic steps and reducing process development burden.
- [1] Taisho Pharmaceutical Co., Ltd.; Nissan Chemical Industries, Ltd. 2-Pyridone Compounds. US Patent US2011/237791 A1, published September 29, 2011. Location: Page/Page column 67. View Source
